molecular formula C24H27N5O3S B2674015 (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492455-83-1

(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2674015
CAS No.: 492455-83-1
M. Wt: 465.57
InChI Key: BFQSLICMSQAZPW-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The core structure consists of a fused thiazole and pyrimidine ring system. Key structural features include:

  • A 4-(dimethylamino)phenyl group at position 5, enhancing electron-donating properties and solubility.
  • A methyl ester group at position 6, influencing metabolic stability and lipophilicity.
  • A 7-methyl substituent and a 3-oxo group, which stabilize the dihydro-2H-thiazolo[3,2-a]pyrimidine scaffold .

This compound’s stereochemistry (E-configuration at the methylene group) is critical for its biological interactions, as geometric isomerism often dictates binding affinity to target proteins .

Properties

IUPAC Name

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-7-28-13-17(14(2)26-28)12-19-22(30)29-21(16-8-10-18(11-9-16)27(4)5)20(23(31)32-6)15(3)25-24(29)33-19/h8-13,21H,7H2,1-6H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQSLICMSQAZPW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure features a thiazolo[3,2-a]pyrimidine core with several substituents that are crucial for its biological activity. The presence of a dimethylamino group and a pyrazole moiety enhances its interaction with biological targets.

Antitumor Activity

Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor properties. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In a study involving M-HeLa (cervical adenocarcinoma) cells, it exhibited an IC50 value lower than that of established chemotherapeutics like Sorafenib, indicating superior efficacy in inducing cell death .
Cell LineIC50 Value (µM)Reference
M-HeLa< 5
MCF−7 (breast)8.5
PC3 (prostate)10.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro tests revealed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Bacterial Strains Tested : The compound was effective against Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .
Bacterial StrainMIC Value (µg/mL)Reference
E. coli25
S. aureus30

The proposed mechanisms for the biological activity of thiazolo[3,2-a]pyrimidines include:

  • Inhibition of Enzymatic Pathways : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interference with Tubulin Polymerization : Some derivatives have been shown to bind to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated several thiazolo[3,2-a]pyrimidine derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the substituents significantly influenced their potency.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against various pathogens, confirming their potential as lead compounds for developing new antibiotics .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives, including the compound , exhibit potent anticancer properties. The following points summarize key findings:

  • Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 9.8 to 35.9 µM against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines, outperforming the standard chemotherapy drug doxorubicin .
  • Mechanistic Insights : The anticancer effects are attributed to the compound's ability to inhibit topoisomerase II activity, a crucial enzyme involved in DNA replication and cell division. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Novel Synthesis Pathways : Various synthetic routes have been developed to enhance the yield and efficacy of thiazolo[3,2-a]pyrimidine derivatives. For example, a method utilizing laccase catalysis has been employed to produce these compounds efficiently from catechols .

Antimicrobial Applications

Beyond anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have shown promise as antimicrobial agents:

  • Broad-Spectrum Activity : Compounds derived from thiazolo[3,2-a]pyrimidine structures have been evaluated for their antibacterial and antifungal activities. Studies indicate effective inhibition against various bacterial strains and fungi, demonstrating their potential as therapeutic agents in treating infections .
  • Selectivity and Efficacy : Certain derivatives have exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells, making them ideal candidates for further development as both anticancer and antimicrobial agents .

Comprehensive Data Table

Application Area Cell Line/Organism IC50/Activity Reference
AnticancerHT-29 (Colorectal Adenocarcinoma)9.8–35.9 µM
AnticancerHepG2 (Liver Adenocarcinoma)Potent inhibition
AntimicrobialVarious Bacterial StrainsEffective inhibition
AntimicrobialFungal StrainsSignificant activity

Case Studies

  • Synthesis and Evaluation of New Derivatives : A study synthesized several new thiazolo[3,2-a]pyrimidine derivatives using innovative methods such as oxidative coupling with laccase. These compounds were evaluated for their anticancer properties against multiple cell lines, confirming their potential as effective therapeutic agents .
  • Structure-Activity Relationship Studies : Research focused on modifying the substituents on the thiazolo[3,2-a]pyrimidine core to optimize biological activity. Variations in side chains were systematically tested for their impact on cytotoxicity and selectivity towards cancerous versus normal cells .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl carboxylate group at position 6 is susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s solubility or generating active metabolites.

Reaction Conditions Reagents Product Key Observations
Acidic hydrolysisHCl/H₂SO₄, H₂O, refluxCarboxylic acid derivativeYields a free carboxylic acid, enhancing polarity.
Basic hydrolysisNaOH, H₂O/EtOH, 60°CSodium carboxylateForms a water-soluble salt, useful for further derivatization .

Reduction of the Exocyclic Double Bond

The (E)-configured methylene group bridging the thiazolo-pyrimidine and pyrazole moieties can undergo catalytic hydrogenation to form a saturated analog.

Reaction Conditions Reagents Product Key Observations
Catalytic hydrogenationH₂, Pd/C, EtOHDihydro derivativeStereospecific reduction preserves chirality; alters biological activity .

Pyrazole Ring Functionalization

The 1-ethyl-3-methylpyrazole substituent can participate in electrophilic substitution or coordination chemistry.

Reaction Type Reagents Product Key Observations
NitrationHNO₃, H₂SO₄Nitropyrazole derivativeOccurs at the C5 position of pyrazole due to steric and electronic factors .
Metal coordinationCuCl₂, EtOHCu(II) complexForms stable complexes for catalytic or medicinal applications .

Nucleophilic Attack on the Thiazole Ring

The sulfur atom in the thiazole ring can act as a nucleophile, enabling alkylation or oxidation reactions.

Reaction Type Reagents Product Key Observations
AlkylationCH₃I, K₂CO₃, DMFS-Methylated derivativeIncreases lipophilicity; may enhance membrane permeability .
OxidationH₂O₂, AcOHSulfoxide or sulfoneModifies electronic properties of the thiazole ring .

Ring-Opening Reactions

Under extreme conditions, the thiazolo[3,2-a]pyrimidine core may undergo ring scission.

Reaction Conditions Reagents Product Key Observations
Acidic degradationConc. HCl, heatFragmented amines and carbonyl compoundsUsed in structural elucidation studies .

Photochemical Isomerization

The (E)-methylene group may undergo light-induced isomerization to the (Z)-form, altering spatial interactions.

Reaction Conditions Reagents Product Key Observations
UV irradiationλ = 300–400 nm(Z)-isomerReversible process; impacts binding affinity to biological targets.

Research Implications

  • Synthetic Flexibility : The compound’s diverse reactivity enables tailored modifications for structure-activity relationship (SAR) studies, particularly in drug discovery.

  • Analytical Challenges : Characterization of reaction products requires advanced techniques like 2D-NMR and HRMS to resolve structural ambiguities .

  • Biological Relevance : Derivatives generated via these reactions may exhibit enhanced pharmacokinetic profiles or target selectivity, as seen in related thiazolo-pyrimidines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name R5 R2 Substituent R7 Bioactivity Notes
Target Compound (E-isomer) 4-(Dimethylamino)phenyl (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene Methyl Potential kinase inhibition
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl (Methoxycarbonyl)methylene (Z-isomer) Methyl Lower solubility due to Cl
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Phenyl 2,4,6-Trimethoxybenzylidene Methyl Enhanced π-π stacking
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate 4-Bromophenyl Unsubstituted methylene Methyl Higher molecular weight; Br enhances halogen bonding

Key Observations:

  • Electron-Donating vs.
  • Methylene Substituents : The pyrazole-based methylene group in the target compound introduces a rigid, planar structure, contrasting with the more flexible (methoxycarbonyl)methylene group in . This rigidity may reduce entropic penalties during target binding.
  • Crystal Packing : The trimethoxybenzylidene substituent in promotes C–H···O hydrogen bonding and π-stacking, whereas the pyrazole group in the target compound may favor N–H···O interactions .
Physicochemical and Spectral Properties
  • Melting Points : The target compound’s melting point is expected to exceed 400 K (similar to , mp 427–428 K), owing to strong intermolecular hydrogen bonds and π-stacking .
  • Solubility: The dimethylamino group improves aqueous solubility relative to halogenated analogues (e.g., ), which exhibit logP values >3.0 .
  • IR/NMR Signatures : The target compound’s carbonyl stretch (C=O, ~1700 cm⁻¹) and pyrazole C=N (1600 cm⁻¹) differ from the methoxycarbonyl group in (~1720 cm⁻¹) .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazolo-pyrimidine Core Formation : Start with cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions (e.g., acetic acid) to form the thiazolo[3,2-a]pyrimidine scaffold .

Substituent Introduction : Introduce the 4-(dimethylamino)phenyl group via nucleophilic substitution or Suzuki coupling, depending on halogenated intermediates.

Methylene Linkage : Use Knoevenagel condensation with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde under reflux in ethanol or DMF, catalyzed by piperidine or ammonium acetate, to form the (E)-configured methylene bridge .

Esterification : Final carboxylate esterification is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Key Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., NOESY for E/Z isomer differentiation) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak).
    • XRD (if crystalline) : Single-crystal X-ray diffraction (SHELX refinement) resolves absolute configuration and hydrogen-bonding patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) via fluorometric or colorimetric kits, comparing to known inhibitors .

Advanced Research Questions

Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity across analogs .
  • DFT Calculations : Gaussian 09 can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate protocols for consistency in cell lines, solvent (DMSO concentration ≤1%), and incubation times.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Crystallographic Analysis : Compare XRD data of active vs. inactive batches to rule out polymorphic or stereochemical discrepancies .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for Knoevenagel condensation to enhance mixing and reduce side reactions (e.g., Z-isomer formation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to improve regioselectivity .
  • DoE (Design of Experiments) : Use factorial design (e.g., temperature, solvent ratio) to identify critical parameters for yield maximization .

Q. How to characterize non-covalent interactions (e.g., hydrogen bonding) in its crystalline form?

Methodological Answer:

  • XRD Analysis : Refine crystal structures using SHELXL to map hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions .
  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies interaction contributions (e.g., % contact from H⋯O vs. H⋯H) .
  • Thermal Analysis : DSC/TGA identifies stability trends linked to intermolecular forces .

Q. What advanced spectroscopic techniques elucidate its excited-state behavior for photodynamic applications?

Methodological Answer:

  • Time-Resolved Fluorescence : Measure fluorescence lifetimes (e.g., TCSPC) to assess singlet oxygen quantum yield.
  • Transient Absorption Spectroscopy : Identify triplet-state lifetimes and energy transfer pathways .
  • EPR Spectroscopy : Detect radical intermediates generated under UV/visible light irradiation .

Q. How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Prodrug Strategies : Modify the methyl ester to a tert-butyl ester for enhanced plasma stability, hydrolyzing in vivo to the active carboxylic acid .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity while maintaining membrane permeability (calculated via ChemAxon).
  • Metabolic Profiling : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots for structural blocking .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Force Field Calibration : Re-parameterize docking scoring functions using experimental IC₅₀ data from analogs .
  • Solvent Effect Modeling : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to mimic assay conditions .
  • Conformational Sampling : Use metadynamics to explore non-docked binding modes that may explain activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.